molecular formula C8H6ClNO2S B1612229 1H-Indole-3-sulfonyl chloride CAS No. 886578-15-0

1H-Indole-3-sulfonyl chloride

Cat. No.: B1612229
CAS No.: 886578-15-0
M. Wt: 215.66 g/mol
InChI Key: QGONQZDATSXDKK-UHFFFAOYSA-N
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Description

1H-Indole-3-sulfonyl chloride is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The sulfonyl chloride group attached to the indole ring makes this compound highly reactive, allowing it to participate in various chemical reactions.

Scientific Research Applications

1H-Indole-3-sulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of various indole derivatives with potential biological activities.

    Biology: Employed in the modification of biomolecules to study their functions and interactions.

    Medicine: Investigated for its potential as a precursor for the development of new drugs with antiviral, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

Target of Action

1H-Indole-3-sulfonyl chloride, a derivative of indole, is known to bind with high affinity to multiple receptors . The primary targets of this compound are yet to be fully identified, but it’s known that indole derivatives have a broad spectrum of biological activities .

Mode of Action

The mode of action of this compound is primarily through its interaction with these targets. Indole-sulfonamide, a related compound, is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design . It undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group .

Biochemical Pathways

Indole derivatives are known to exhibit a variety of pharmacological actions, including antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties . These diverse activities suggest that this compound may affect multiple biochemical pathways.

Pharmacokinetics

The physicochemical properties of indole derivatives, such as their hydrophilic nature, suggest they may have favorable bioavailability .

Result of Action

The result of the action of this compound at the molecular and cellular level is likely to be diverse, given the wide range of biological activities exhibited by indole derivatives . For instance, some indole derivatives have been reported to show potent antiviral activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the electrochemical behavior of indole sulfonamide derivatives can be modified by varying the electronic properties of the substitution . More research is needed to fully understand how environmental factors influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indole-3-sulfonyl chloride can be synthesized through several methods. One common method involves the reaction of indole with chlorosulfonic acid. The reaction typically occurs under controlled conditions to prevent over-chlorination and degradation of the indole ring. The general reaction is as follows: [ \text{Indole} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to maximize yield and purity. The use of advanced reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-3-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.

    Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The indole ring can undergo oxidation to form various oxidized derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products:

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Derivatives: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

Comparison with Similar Compounds

1H-Indole-3-sulfonyl chloride can be compared with other similar compounds such as:

    1H-Indole-3-carboxylic acid: Similar indole derivative with a carboxylic acid group instead of a sulfonyl chloride group. It is less reactive but has different biological activities.

    1H-Indole-3-acetic acid: A naturally occurring plant hormone with an acetic acid group. It has distinct biological functions compared to this compound.

    1H-Indole-3-sulfonamide: A derivative formed by the substitution of the sulfonyl chloride group with an amine

The uniqueness of this compound lies in its high reactivity and versatility in forming various derivatives, making it a valuable compound in synthetic chemistry and scientific research.

Properties

IUPAC Name

1H-indole-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2S/c9-13(11,12)8-5-10-7-4-2-1-3-6(7)8/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGONQZDATSXDKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20601891
Record name 1H-Indole-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886578-15-0
Record name 1H-Indole-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-indole-3-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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